molecular formula C10H10ClNO5S B109838 N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide CAS No. 142867-52-5

N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide

Cat. No. B109838
M. Wt: 291.71 g/mol
InChI Key: GWYBSWWLKXEDLB-UHFFFAOYSA-N
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Description

“N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide” (NAC) is an organic compound that belongs to the benzenesulfonamide family . It is a colorless, odorless crystalline solid and appears as a white powder . It serves as a reagent in organic synthesis and a catalyst in chemical reactions, while also contributing as a preservative, disinfectant, and buffering agent .


Molecular Structure Analysis

The molecular formula of NAC is C10H10ClNO5S . The molecular weight is 291.71 . The structure is consistent with the proton NMR spectrum .


Chemical Reactions Analysis

NAC is capable of slowly releasing nitroxyl (HNO) by simple, non-enzymatic hydrolysis . Release of nitric oxide (NO) was not seen . It is speculated to function as an antioxidant and anti-inflammatory agent . It has exhibited inhibitory effects on specific enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) .


Physical And Chemical Properties Analysis

NAC is a colorless, odorless crystalline solid . It exhibits water solubility . It appears as a white powder and forms clear colorless solution at 10 mg plus 1.0 ml of chloroform .

Scientific Research Applications

Synthesis and Chemical Structure

N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide has been studied for its efficient synthesis methods and chemical structure analysis. A notable study by Kobkeatthawin et al. (2017) highlighted a one-pot synthesis method under base conditions, resulting in excellent yields and high purity. The chemical structure was elucidated using various spectroscopic techniques, revealing a V-shaped molecule with distinct dihedral angles and hydrogen bonding in its crystal packing (Kobkeatthawin et al., 2017).

Potential Therapeutic Applications

Research has explored the potential of N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide derivatives in therapeutic applications. For instance, Abbasi et al. (2019) synthesized a series of derivatives and evaluated their inhibitory potential against enzymes relevant to Alzheimer's disease and Type-2 Diabetes. They found moderate inhibitory effects against acetylcholinesterase and α-glucosidase enzymes (Abbasi et al., 2019).

Biochemical Characteristics

The biochemical characteristics of N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide-related compounds have been a subject of study. Duffel et al. (1986) investigated N-methylacetazolamide, a related compound, for its effect on intraocular pressure and its interaction with carbonic anhydrase. They found that it acts as a competitive inhibitor of carbonic anhydrase, which could have implications for ocular health (Duffel et al., 1986).

Analytical Applications

The compound has also been studied for its analytical applications. Mahadevappa et al. (1981) used sodium N-chlorobenzenesulfonamide (a related compound) as an analytical reagent for estimating indigocarmine in solution, demonstrating its utility in analytical chemistry (Mahadevappa et al., 1981).

Structural Studies

Further studies on structural features have been conducted. Nikonov et al. (2019) prepared derivatives of N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide and analyzed their structures through X-ray single-crystal analysis and DFT calculations, contributing to a deeper understanding of their molecular configurations (Nikonov et al., 2019).

Role as COX-2 Inhibitors

Research by Chen et al. (2005) on N-Acetyl-2-carboxybenzenesulfonamide, a structurally related compound, demonstrated its potential as a cyclooxygenase-2 (COX-2) inhibitor, suggesting potential applications in anti-inflammatory and analgesic treatments (Chen et al., 2005).

properties

IUPAC Name

[acetyl-(4-chlorophenyl)sulfonylamino] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO5S/c1-7(13)12(17-8(2)14)18(15,16)10-5-3-9(11)4-6-10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWYBSWWLKXEDLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(OC(=O)C)S(=O)(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40350910
Record name N-(Acetyloxy)-N-(4-chlorobenzene-1-sulfonyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide

CAS RN

142867-52-5
Record name N-(Acetyloxy)-N-(4-chlorobenzene-1-sulfonyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
KY Kim, HS Cho, SH Lee, JH Ahn, HG Cheon - Brain research, 2011 - Elsevier
… we examined the effects of N-acetyl-N-acetoxy-4-chlorobenzenesulfonamide, an NO generator, … (10 μM) were antagonized by N-acetyl-N-acetoxy-4-chlorobenzenesulfonamide (Fig. 4), …
Number of citations: 16 www.sciencedirect.com
JM Fukuto, R Hszieh, P Gulati, KT Chiang… - Biochemical and …, 1992 - Elsevier
N,O-Diacylated-N-hydroxyarylsulfonamides are capable of slowly releasing nitroxyl (HNO) by simple, non-enzymatic hydrolysis in Krebs solution at 37C. Release of nitric oxide (NO) …
Number of citations: 60 www.sciencedirect.com

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